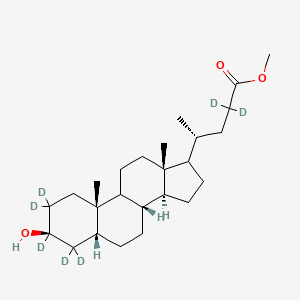

Methyl isolithocholate-d7

Description

Overview of Isolithocholate (B1256193) Derivatives and Their Significance in Steroid Metabolism

Isolithocholic acid is a secondary bile acid, meaning it is formed from primary bile acids by the action of intestinal bacteria. nih.govbiosynth.com It is an epimer of lithocholic acid, differing in the orientation of the hydroxyl group at the 3-position of the steroid nucleus. nih.gov As a bile acid, isolithocholic acid plays a role in the digestion and absorption of fats and fat-soluble vitamins. nih.govhmdb.ca

The metabolism of steroids is a complex process involving a multitude of enzymes and pathways. nih.gov Isolithocholate derivatives are key players in this metabolic network. Their significance stems from their interactions with various nuclear receptors, such as the Farnesoid X receptor (FXR), which are crucial regulators of bile acid, lipid, and glucose metabolism. biosynth.com Research into isolithocholic acid and its derivatives is shedding light on their potential roles in:

Modulating lipid metabolism and cholesterol homeostasis. biosynth.com

Influencing liver function and potentially offering protection against certain liver diseases. biosynth.com

Affecting the composition of the gut microbiota. biosynth.com

Table 1: Key Data on Isolithocholic Acid

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C24H40O3 | nih.govbiosynth.com |

| Molecular Weight | 376.6 g/mol | nih.govbiosynth.com |

| Synonyms | iso-LCA, Isolithocholate | glpbio.com |

| Biological Role | Human metabolite, rat metabolite, xenobiotic metabolite | nih.gov |

| Primary Function | Detergent for fat solubilization and absorption | nih.gov |

| Metabolic Origin | Formed from chenodeoxycholate by bacterial action | nih.govhmdb.ca |

Rationale for Employing Methyl Isolithocholate-d7 in Mechanistic Investigations

The use of this compound in research is a prime example of how deuterated compounds serve as powerful analytical tools. The "d7" designation indicates that seven hydrogen atoms in the methyl isolithocholate molecule have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal tracer for mechanistic studies. thalesnano.com

The rationale for using this compound is multifaceted:

Tracing Metabolic Fate: The deuterium label allows researchers to track the molecule through complex biological systems. ontosight.ai By using mass spectrometry, scientists can distinguish this compound and its metabolites from their naturally occurring, non-deuterated counterparts. thalesnano.com This enables the precise mapping of its metabolic pathways and the identification of its downstream products.

Internal Standard for Quantification: In quantitative analyses, such as those performed in metabolomics, deuterated compounds like this compound are used as internal standards. ckisotopes.comthalesnano.com Because they behave almost identically to the analyte of interest during sample preparation and analysis, they can be used to accurately determine the concentration of endogenous methyl isolithocholate.

Elucidating Reaction Mechanisms: The kinetic isotope effect, which can occur when a C-D bond is broken instead of a C-H bond, can provide valuable information about the rate-determining steps in enzymatic reactions involving methyl isolithocholate. acs.orgnih.gov

By employing this compound, researchers can gain a deeper and more accurate understanding of the role of isolithocholate derivatives in steroid metabolism and other physiological and pathophysiological processes. arkat-usa.org

Structure

3D Structure

Properties

Molecular Formula |

C25H42O3 |

|---|---|

Molecular Weight |

397.6 g/mol |

IUPAC Name |

methyl (4R)-2,2-dideuterio-4-[(3S,5R,8R,10S,13R,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C25H42O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-22,26H,5-15H2,1-4H3/t16-,17-,18+,19+,20?,21+,22?,24+,25-/m1/s1/i10D2,11D2,15D2,18D |

InChI Key |

YXZVCZUDUJEPPK-YSLBPRQGSA-N |

Isomeric SMILES |

[2H][C@@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3C2CC[C@]4([C@H]3CCC4[C@H](C)CC([2H])([2H])C(=O)OC)C)C)([2H])[2H])O |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis and Isotopic Verification of Methyl Isolithocholate D7

Chemo-Enzymatic and Total Synthesis Approaches for Deuterated Bile Acid Analogues

The synthesis of deuterated bile acid analogues like Methyl isolithocholate-d7 can be approached through chemo-enzymatic methods or total synthesis. Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific transformations on a bile acid scaffold, which can be advantageous for introducing deuterium (B1214612) at specific positions with high stereoselectivity. nih.govrsc.org For instance, hydroxysteroid dehydrogenases (HSDHs) can be employed for the stereoselective reduction of keto-bile acids using a deuterated reducing agent such as sodium borodeuteride, thereby introducing deuterium at specific hydroxyl-bearing carbons. nih.gov

Total synthesis, while often more complex, offers complete control over the assembly of the molecule, allowing for the introduction of deuterium from isotopically labeled starting materials. nih.govnih.govnih.govresearchgate.net Established methods for the synthesis of bile acid derivatives can be adapted for the incorporation of deuterium. frontiersin.org For example, intermediates in the bile acid biosynthetic pathway can be synthesized in their deuterated forms and then carried through the remaining synthetic steps. nih.gov

Targeted Deuteration Strategies for Specific Methyl Isolithocholate (B1256193) Positions

Achieving the specific labeling pattern of this compound requires targeted deuteration strategies. The "d7" designation implies the incorporation of seven deuterium atoms. While the exact positions are not specified in the name alone, common strategies allow for labeling at various sites on the bile acid skeleton and the methyl ester group.

One common approach is the use of deuterated reagents. For instance, trideuteromethyl iodide (CD3I) can be used to esterify the carboxylic acid of isolithocholic acid, introducing three deuterium atoms in the methyl ester group. nih.govnih.govresearchgate.net Further deuteration can be achieved at specific carbon atoms on the steroid nucleus. Acid- or base-catalyzed hydrogen-deuterium exchange reactions can be employed to introduce deuterium at enolizable positions, such as those alpha to a carbonyl group. rsc.org For example, if a keto-precursor of isolithocholic acid is used, treatment with a deuterated acid or base in a deuterated solvent can lead to the incorporation of deuterium at the adjacent carbon atoms.

Another strategy involves the reduction of a suitable precursor with a deuterated reducing agent. For example, the reduction of a double bond in a bile acid precursor via catalytic deuteration (using D2 gas and a metal catalyst) can introduce two deuterium atoms. Similarly, the reduction of a ketone to a hydroxyl group using a reagent like lithium aluminum deuteride (B1239839) (LiAlD4) can introduce a deuterium atom at that position. electronicsandbooks.com The synthesis of molecules with seven deuterium atoms as found in some commercially available standards often involves a combination of these methods to achieve the desired labeling pattern. nih.govavantiresearch.com

Spectroscopic and Chromatographic Techniques for Isotopic Purity and Structural Elucidation of this compound

Following synthesis, a comprehensive analytical workflow is essential to confirm the isotopic purity, deuterium incorporation, and the correct chemical structure and stereochemistry of this compound. This involves a combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and advanced chromatographic techniques.

High-resolution mass spectrometry (HRMS) is a critical tool for determining the number and location of deuterium atoms in the synthesized molecule. mdpi.comnih.gov By providing highly accurate mass measurements, HRMS can distinguish between the isotopologues of this compound and any remaining unlabeled or partially labeled species. almacgroup.comresearchgate.netalmacgroup.com

The isotopic distribution pattern in the mass spectrum reveals the extent of deuterium incorporation. cerilliant.com Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the molecule and analyzing the mass-to-charge ratio of the resulting fragment ions. nih.govnih.gov The fragmentation pattern of the deuterated molecule can be compared to that of its unlabeled counterpart to pinpoint the location of the deuterium atoms. nih.govresearchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) is the most widely used technique for the analysis of bile acids, offering both separation and sensitive detection. nih.govfrontiersin.orgmdpi.comnih.gov

Table 1: Key High-Resolution Mass Spectrometry Parameters for Isotopic Purity Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Mass Accuracy | The closeness of the measured mass to the exact mass of the ion. | Crucial for differentiating between isotopologues with very small mass differences. |

| Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | Essential for resolving the peaks of d0 to d7 species and accurately determining their relative abundances. |

| Isotopic Distribution | The relative abundance of the different isotopologues of a molecule. | Directly reflects the success of the deuteration reaction and the isotopic enrichment. |

| Tandem MS (MS/MS) | A technique involving multiple stages of mass analysis, typically for structural elucidation. | Helps to confirm the location of the deuterium labels by analyzing the fragmentation patterns. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the chemical structure and stereochemistry of steroids and their derivatives. rsc.orgnih.govdntb.gov.ua For this compound, both ¹H NMR and ¹³C NMR are employed.

¹H NMR spectroscopy provides information about the chemical environment of the protons in the molecule. rsc.org The absence or reduced intensity of signals at specific chemical shifts, compared to the spectrum of the unlabeled compound, confirms the positions of deuterium incorporation. Furthermore, the coupling constants between adjacent protons can be used to determine the relative stereochemistry of the substituents on the steroid nucleus. electronicsandbooks.com

¹³C NMR provides information about the carbon skeleton of the molecule. The signals for deuterated carbons are typically broadened or absent in the ¹³C spectrum, which further confirms the sites of labeling. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, providing a complete and unambiguous structural assignment. rsc.org

Due to the structural similarity and the presence of numerous isomers among bile acids, advanced chromatographic techniques are essential to ensure the isomeric purity of the synthesized this compound. nih.govbohrium.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly used methods for the separation of bile acids. frontiersin.orgnih.govcreative-proteomics.comresearchgate.netshimadzu.com

Reversed-phase chromatography, often using C18 columns, is a standard approach for separating bile acids based on their hydrophobicity. nih.govmdpi.com The choice of the stationary phase, mobile phase composition, and gradient elution profile are optimized to achieve the best possible separation of isolithocholate from its isomers, such as lithocholate and other dihydroxy bile acids. nih.govstonybrook.edu

In cases where isomers are difficult to separate by conventional LC, other techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization, or more advanced separation techniques like differential ion mobility spectrometry (DMS) coupled with mass spectrometry, can be employed to enhance selectivity and ensure the final product is a single, pure isomer. creative-proteomics.comsciex.com

Advanced Analytical Applications of Methyl Isolithocholate D7 in Quantitative Metabolomics and Lipidomics

Development and Validation of Robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Endogenous Bile Acid Quantification

The development of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is essential for the accurate quantification of the diverse range of bile acids in biological matrices. mdpi.comnih.gov These methods provide high sensitivity and specificity, which are crucial due to the structural similarity and wide concentration range of bile acids. nih.govsciex.com The validation of these methods ensures that the results are accurate and reproducible. Key validation parameters include linearity, accuracy, precision, and recovery. mdpi.comnih.gov

The use of deuterated internal standards, such as Methyl isolithocholate-d7, is a key component in the development of these methods. These standards are chemically identical to the analytes of interest but have a different mass due to the incorporation of deuterium (B1214612) atoms. This allows them to be distinguished from the endogenous analytes by the mass spectrometer.

A typical LC-MS/MS method for bile acid analysis involves several key steps. First, the bile acids are extracted from the biological sample, such as serum, plasma, or feces. nih.govresearchgate.net This is followed by chromatographic separation, typically using a C18 reversed-phase column, to separate the different bile acid species. nih.gov The separated bile acids are then ionized, usually by electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.gov

Method validation is performed to ensure the reliability of the analytical data. This process involves assessing several key performance characteristics of the assay, as detailed in the table below.

| Validation Parameter | Typical Acceptance Criteria | Description |

| Linearity | Coefficient of determination (r²) > 0.99 | The ability of the method to produce results that are directly proportional to the concentration of the analyte. mdpi.com |

| Accuracy | Within 85-115% of the nominal concentration | The closeness of the measured value to the true value. mdpi.com |

| Precision | Coefficient of variation (CV) < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. mdpi.com |

| Recovery | Consistent and reproducible recovery | The efficiency of the extraction process in recovering the analyte from the sample matrix. mdpi.com |

The use of this compound and other deuterated internal standards is crucial for achieving the required levels of accuracy and precision in these methods. sigmaaldrich.com They compensate for variability in sample preparation and matrix effects, leading to more reliable quantification of endogenous bile acids. sciex.com

Strategic Utilization of this compound as an Internal Standard in High-Throughput Bioanalytical Assays

In high-throughput bioanalytical assays, the use of a suitable internal standard is critical for achieving accurate and precise quantification. sigmaaldrich.com this compound is strategically utilized for this purpose in the analysis of bile acids due to its close structural similarity to the endogenous analytes. sigmaaldrich.com The primary role of an internal standard is to correct for variations that can occur during sample preparation and analysis, such as extraction losses and fluctuations in instrument response. sciex.com

The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency. sciex.com Being a deuterated analog of a secondary bile acid, this compound closely mimics the behavior of other bile acids during chromatography and mass spectrometric detection. This ensures that it is affected by matrix effects in a similar way to the endogenous compounds, allowing for effective normalization of the analytical signal.

High-throughput analysis often involves simplified and automated sample preparation procedures to increase sample throughput. nih.govnih.gov These rapid extraction methods can sometimes lead to greater variability. The inclusion of this compound at a known concentration in each sample prior to extraction helps to mitigate this variability. nih.gov

The benefits of using this compound as an internal standard in high-throughput assays are summarized in the table below.

| Benefit | Description |

| Correction for Matrix Effects | Compensates for the suppression or enhancement of the analyte signal caused by other components in the sample matrix. |

| Correction for Extraction Variability | Accounts for inconsistencies in the recovery of the analyte during sample preparation. |

| Improved Accuracy and Precision | Leads to more reliable and reproducible quantification of endogenous bile acids. |

| Facilitation of High-Throughput Analysis | Enables the use of rapid and automated sample preparation methods without compromising data quality. nih.govnih.govresearchgate.net |

The strategic use of this compound is therefore a key element in the development of robust and reliable high-throughput methods for bile acid analysis in large-scale metabolomics and clinical research studies.

Application in Targeted Fluxomics for Investigating Steroid Metabolic Networks

Targeted fluxomics aims to quantify the rate of metabolic reactions and the flow of metabolites through specific pathways. In the context of steroid metabolism, this involves tracing the transformation of precursor molecules into various steroid hormones and bile acids. Stable isotope-labeled compounds are essential tools for these studies, and this compound can play a role in the analytical methods used to measure the products of these metabolic pathways.

While this compound is primarily used as an internal standard for quantification, the principles of using stable isotopes are central to fluxomics. In a typical targeted fluxomics experiment investigating steroid metabolism, a stable isotope-labeled precursor, such as a deuterated cholesterol, is introduced into a biological system. The downstream metabolites, including various bile acids, will then incorporate the stable isotope label.

The analytical challenge is to accurately measure the enrichment of the stable isotope in the different metabolite pools. This is where a robust and accurate quantification method, using an appropriate internal standard like this compound, becomes critical. The precise quantification of the labeled and unlabeled species allows for the calculation of metabolic flux rates.

The investigation of steroid metabolic networks is crucial for understanding the pathophysiology of various diseases, including metabolic disorders and cancers. grafiati.com The application of targeted fluxomics, supported by accurate analytical methods, provides a dynamic view of these pathways that cannot be obtained from static concentration measurements alone.

Methodological Considerations for Matrix Effects and Calibration in Complex Biological Samples

The analysis of bile acids in complex biological samples such as plasma, serum, and feces is often complicated by the presence of matrix effects. restek.comnih.gov Matrix effects are the alteration of the ionization efficiency of the analyte by co-eluting compounds from the sample matrix, leading to either suppression or enhancement of the analytical signal. restek.com The use of a stable isotope-labeled internal standard like this compound is a key strategy to mitigate these effects. sciex.com

Because this compound is structurally very similar to the endogenous bile acids, it is assumed to experience similar matrix effects. sciex.com By calculating the ratio of the analyte signal to the internal standard signal, the impact of matrix effects can be effectively normalized.

Another critical methodological consideration is the preparation of calibration standards. nih.gov Ideally, calibration standards should be prepared in a matrix that is identical to the study samples but free of the endogenous analytes. nih.gov However, obtaining such a "blank" matrix is often impossible for endogenous compounds like bile acids.

Several strategies are employed to overcome this challenge:

Surrogate Matrix: Using a substitute matrix, such as charcoal-stripped serum, which has had the endogenous analytes removed. nih.gov

Standard Addition: Adding known amounts of the analytical standards to the actual samples to create a calibration curve within each sample's unique matrix.

Matrix-Matched Calibration: Preparing calibration standards in a pooled sample of the same biological matrix as the study samples. nih.gov

The choice of calibration strategy can significantly impact the accuracy of the quantification. nih.gov The table below summarizes some of the common approaches and their characteristics.

| Calibration Strategy | Description | Advantages | Disadvantages |

| Neat Solvent Calibration | Standards are prepared in a pure solvent. | Simple and easy to prepare. | Does not account for matrix effects. |

| Surrogate Matrix Calibration | Standards are prepared in a matrix that mimics the real sample but lacks the analyte. nih.gov | Can partially mimic the matrix effects. | May not perfectly replicate the complexity of the authentic matrix. |

| Matrix-Matched Calibration | Standards are prepared in a pooled sample of the same biological matrix. nih.gov | Provides the most accurate compensation for matrix effects. | Requires a large volume of pooled matrix and careful validation. |

Regardless of the calibration strategy employed, the use of a reliable internal standard like this compound is essential for achieving accurate and reproducible results in the quantitative analysis of bile acids in complex biological samples.

Investigating Metabolic Fates and Biotransformation Pathways of Methyl Isolithocholate D7

Elucidation of Enterohepatic Cycling Dynamics Using Deuterated Bile Acid Tracers

The enterohepatic circulation is a vital process for the conservation of the body's bile acid pool. wikipedia.orgabdominalkey.com This recirculation involves the secretion of bile acids from the liver into the bile, their passage into the small intestine, subsequent reabsorption, and return to the liver via the portal circulation. wikipedia.orgyoutube.com Approximately 95% of bile acids are reabsorbed in the terminal ileum and colon, with only a small fraction being excreted in the feces. wikipedia.orgnih.gov Deuterated tracers like Methyl isolithocholate-d7 are instrumental in studying these dynamics due to their distinct mass, which allows for their differentiation from endogenous bile acids.

Studies involving radiolabeled lithocholate, a structural isomer of isolithocholate (B1256193), have demonstrated that while a significant amount is absorbed from the distal intestine, its pool size in the body remains small due to efficient sulfation and subsequent rapid fecal excretion. nih.gov The enterohepatic circulation of lithocholylglycine was found to be more efficient than that of its sulfated counterpart. nih.gov It is plausible that this compound, after initial hydrolysis of its methyl ester, follows a similar path. The deuterium (B1214612) labeling enables precise quantification of its absorption, excretion, and the number of times it cycles through the enterohepatic circulation.

Table 1: Key Processes in the Enterohepatic Circulation of Bile Acids

| Process | Location | Description |

| Hepatic Secretion | Liver | Bile acids are synthesized from cholesterol and secreted into the bile. |

| Intestinal Transit | Small Intestine | Bile acids aid in the digestion and absorption of fats. |

| Intestinal Reabsorption | Terminal Ileum and Colon | The majority of bile acids are reabsorbed into the portal circulation. |

| Portal Transport | Portal Vein | Reabsorbed bile acids are transported back to the liver. |

| Fecal Excretion | Colon | A small percentage of bile acids are not reabsorbed and are excreted. |

Enzymatic Hydroxylation and Conjugation of this compound by Hepatic and Extrahepatic Enzymes

Upon re-entry into the liver, bile acids can undergo further metabolic transformations, including hydroxylation and conjugation. While specific data on this compound is not available, the metabolism of its parent compound, lithocholic acid (LCA), provides valuable insights. LCA can be hydroxylated by hepatic enzymes, a process that generally increases its hydrophilicity and facilitates its excretion. mdpi.com

Conjugation with amino acids such as glycine (B1666218) or taurine (B1682933) is another critical step in bile acid metabolism, which enhances their water solubility and reduces their cellular toxicity. mdpi.com Secondary bile acids are also subject to sulfation and glucuronidation in the liver, further modifying their properties and promoting their elimination. mdpi.com It is anticipated that the isolithocholate moiety of this compound, following de-esterification, would be a substrate for these hepatic and potentially extrahepatic enzymatic pathways.

Microbial Biotransformation of Bile Acids in the Gut Microbiome: Insights from Deuterated Probes

The gut microbiome plays a profound role in the biotransformation of primary bile acids into a diverse array of secondary bile acids. harvard.edunih.gov Isolithocholic acid (isoLCA) itself is a product of gut bacterial metabolism. biorxiv.org Specific members of the gut microbiota are responsible for the conversion of LCA to 3-oxoLCA and subsequently to isoLCA. biorxiv.org

Table 2: Major Microbial Biotransformations of Bile Acids

| Transformation | Description | Key Microbial Enzymes |

| Deconjugation | Removal of glycine or taurine from conjugated bile acids. | Bile salt hydrolases (BSHs) |

| Dehydroxylation | Removal of hydroxyl groups, leading to the formation of secondary bile acids like LCA and DCA. | 7α-dehydroxylase |

| Oxidation/Epimerization | Interconversion of hydroxyl group stereoisomers, leading to the formation of iso-bile acids. | Hydroxysteroid dehydrogenases (HSDHs) |

Mechanisms of Stereospecific Epimerization of Isolithocholate Derivatives

The formation of isoLCA from LCA is an example of stereospecific epimerization, a reaction that alters the three-dimensional configuration of a molecule. In the case of bile acids, this involves the conversion of a hydroxyl group from an alpha (α) to a beta (β) orientation or vice versa. This process is catalyzed by bacterial hydroxysteroid dehydrogenases (HSDHs). biorxiv.org

The mechanism of epimerization often involves an oxidation-reduction sequence. For example, a 3α-hydroxyl group can be oxidized to a 3-oxo intermediate by a 3α-HSDH. Subsequently, a 3β-HSDH can reduce the 3-oxo group to a 3β-hydroxyl group, resulting in the epimerized product. nih.gov The use of deuterium-labeled substrates can help to elucidate the stereochemistry and kinetics of these enzymatic reactions, providing a deeper understanding of the mechanisms of microbial bile acid metabolism.

Mechanistic Studies of Methyl Isolithocholate D7 Interaction with Biological Systems

In Vitro Assessment of Nuclear Receptor (e.g., FXR, PXR) Activation by Methyl Isolithocholate-d7

The interaction of bile acids with nuclear receptors is a critical aspect of their signaling function, regulating gene expression involved in various metabolic processes. The primary nuclear receptors for bile acids are the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR).

Farnesoid X Receptor (FXR): FXR is a key regulator of bile acid, lipid, and glucose homeostasis. researchgate.net Natural bile acids are the endogenous ligands for FXR, with chenodeoxycholic acid (CDCA) being the most potent activator. researchgate.net Lithocholic acid (LCA), the parent compound of this compound, is also known to activate FXR, albeit with lower potency compared to CDCA. researchgate.net The activation of FXR by bile acids initiates a signaling cascade that leads to the regulation of genes involved in bile acid synthesis and transport. nih.gov

The methylation of the carboxylic acid group of lithocholic acid to form a methyl ester, as in this compound, could potentially alter its ability to activate FXR. The carboxyl group is a key feature for the interaction of bile acids with the ligand-binding domain of FXR. Esterification might reduce the binding affinity and subsequent receptor activation. Furthermore, the "iso" configuration of the hydroxyl group at the 3-position may also influence the binding orientation within the receptor's ligand-binding pocket. One study on a sulfonated lithocholic acid analog found that it did not affect signaling through FXR. nih.gov

Pregnane X Receptor (PXR): PXR is another nuclear receptor that functions as a xenobiotic sensor, regulating the expression of genes involved in the detoxification and metabolism of foreign compounds and endogenous molecules, including bile acids. mdpi.com LCA has been identified as a potent agonist of PXR. mdpi.com The activation of PXR by LCA leads to the induction of cytochrome P450 enzymes, such as CYP3A4, which are involved in the hydroxylation and detoxification of LCA. frontiersin.org

Similar to FXR, the methylation and isomeric form of this compound could impact its interaction with PXR. The structural changes may affect the binding affinity and the subsequent transcriptional activation of PXR target genes.

Interactive Data Table: Relative Potency of Bile Acids on Nuclear Receptors

| Bile Acid | FXR Activation (Relative to CDCA) | PXR Activation (Relative to Rifampicin) |

| Chenodeoxycholic acid (CDCA) | 100% | Low |

| Lithocholic acid (LCA) | ~20% | High |

| Deoxycholic acid (DCA) | ~50% | Moderate |

| Cholic acid (CA) | ~10% | Low |

| This compound | Data not available | Data not available |

Note: The values in this table are approximate and intended for comparative purposes. The specific activity of this compound has not been experimentally determined.

Investigation of G Protein-Coupled Receptor (e.g., TGR5) Modulation by Bile Acid Analogues

Takeda G protein-coupled receptor 5 (TGR5), also known as Gpbar1, is a cell surface receptor that is activated by bile acids. koreamed.org TGR5 is expressed in various tissues and plays a role in regulating energy metabolism, inflammation, and glucose homeostasis. koreamed.org

Lithocholic acid is the most potent endogenous agonist for TGR5. koreamed.org The activation of TGR5 by LCA initiates intracellular signaling cascades, primarily through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). nih.gov Isolithocholic acid (iLCA), an epimer of LCA, has also been shown to have biological activity, including the ability to inhibit the growth of certain bacteria. nih.gov Another microbial-derived metabolite, allo-lithocholic acid, acts as a dual GPBAR1 agonist. nih.gov

The methylation of the carboxylic acid group in this compound could influence its interaction with TGR5. While the primary interactions are thought to involve the steroid nucleus, modifications to the side chain can affect ligand potency and selectivity. It is plausible that this compound retains some agonist activity at TGR5, though its potency relative to LCA is unknown. A study on a sulfonated lithocholic acid derivative indicated that it did not affect TGR5 signaling, suggesting that modifications to the core structure can significantly impact activity. nih.gov

Characterization of Membrane Transport Protein Interactions (e.g., OATPs, NTCP)

The transport of bile acids across cell membranes is mediated by a variety of transport proteins, including members of the Organic Anion Transporting Polypeptide (OATP) family and the Sodium Taurocholate Cotransporting Polypeptide (NTCP).

Organic Anion Transporting Polypeptides (OATPs): OATPs are a family of uptake transporters expressed in various tissues, including the liver, that are responsible for the uptake of a wide range of endogenous compounds and xenobiotics, including bile acids. The interaction of bile acids with OATPs is complex and depends on the specific OATP isoform and the structure of the bile acid. Methylation of bile acids can affect their recognition by transport systems. nih.gov

Sodium Taurocholate Cotransporting Polypeptide (NTCP): NTCP is the primary transporter responsible for the sodium-dependent uptake of conjugated bile acids from the portal blood into hepatocytes. While NTCP has a higher affinity for conjugated bile acids, it can also transport unconjugated bile acids, albeit with lower efficiency. The structural modifications in this compound, specifically the methylation of the carboxylic acid, would likely reduce its affinity for NTCP, as the negative charge of the carboxylate group is important for recognition by the transporter.

Signal Transduction Cascades Initiated by this compound in Cellular Models

The activation of receptors such as TGR5 by bile acid analogues like this compound would be expected to initiate downstream signal transduction cascades.

TGR5-Mediated Signaling: Upon activation by an agonist, TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. nih.gov This rise in cAMP can then activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, leading to changes in gene expression and cellular function. For example, in skeletal muscle, LCA has been shown to promote regeneration through the TGR5 receptor by activating the AKT/mTOR/FoxO3 signaling pathway. nih.gov

Interactive Data Table: Potential Signaling Pathways Modulated by Bile Acid Receptor Activation

| Receptor | Primary Signaling Pathway | Key Second Messengers/Effectors | Potential Cellular Responses |

| TGR5 | Gαs-cAMP-PKA | cAMP, Protein Kinase A | Regulation of energy metabolism, anti-inflammatory effects, promotion of cell regeneration |

| FXR | Nuclear Receptor Signaling | FXR/RXR heterodimer, co-activators/co-repressors | Regulation of bile acid synthesis and transport, lipid and glucose metabolism |

| PXR | Nuclear Receptor Signaling | PXR/RXR heterodimer, co-activators/co-repressors | Induction of detoxification enzymes (e.g., CYP3A4), regulation of xenobiotic metabolism |

Note: This table outlines the generally accepted signaling pathways for these receptors. The specific cascades initiated by this compound would depend on its ability to activate these receptors.

Pre Clinical Pharmacokinetic and Dispositional Research Utilizing Methyl Isolithocholate D7 As a Probe

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in in vivo Animal Models

In preclinical drug development, in vivo ADME studies are fundamental to understanding the fate of a compound within a living organism. These studies typically involve the administration of the test article to animal models, such as rodents (mice, rats) or non-rodents (dogs, monkeys), followed by the collection and analysis of various biological samples over time.

The use of a deuterated compound like Methyl isolithocholate-d7 serves as a stable isotope tracer. This allows researchers to distinguish the administered compound and its metabolites from endogenous counterparts. The primary objectives of these studies are to characterize the extent and rate of absorption, the pattern of distribution throughout the body, the metabolic pathways it undergoes, and the routes and rates of its excretion.

Key parameters often investigated include:

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Clearance: The volume of plasma from which the drug is completely removed per unit of time.

Volume of Distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life: The time required for the concentration of the drug in the body to be reduced by one-half.

Quantitative Tissue Distribution and Organ Accumulation Profiling

Following administration, understanding where a compound travels within the body is critical. Quantitative tissue distribution studies are designed to determine the concentration of a test article and its metabolites in various organs and tissues at different time points.

For isotopically labeled compounds such as this compound, techniques like quantitative whole-body autoradiography (QWBA) or liquid chromatography-mass spectrometry (LC-MS) analysis of homogenized tissues are employed. QWBA provides a visual and quantitative map of the compound's distribution across the entire animal body at a given time point. bioivt.comcreative-bioarray.com This can reveal potential sites of accumulation and identify target organs for pharmacological activity or potential toxicity.

Illustrative Data Table for Tissue Distribution (Hypothetical)

| Tissue | Concentration (ng-equivalents/g) at 2h | Concentration (ng-equivalents/g) at 24h |

| Liver | 1500 | 250 |

| Kidney | 800 | 100 |

| Small Intestine | 5000 | 50 |

| Brain | <10 | <10 |

| Adipose Tissue | 200 | 300 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Metabolite Identification and Quantification from Pre-clinical Biological Matrices

Metabolism is a key process that can significantly alter the activity and clearance of a compound. Identifying and quantifying the metabolites of this compound in preclinical biological matrices such as plasma, urine, feces, and bile is a crucial step. bioivt.comnih.govwuxiapptec.comadmescope.com

The use of a deuterated probe is advantageous as the deuterium (B1214612) atoms can influence the rate of metabolism (a phenomenon known as the kinetic isotope effect), which can help in elucidating metabolic pathways. nih.govnih.govresearchgate.net High-resolution mass spectrometry coupled with liquid chromatography is the primary analytical tool for these studies. It allows for the detection of metabolites, the determination of their elemental composition, and the elucidation of their chemical structures.

Common metabolic transformations for bile acids include oxidation, hydroxylation, and conjugation with amino acids like taurine (B1682933) and glycine (B1666218).

Compartmental Modeling for Bile Acid Kinetic Analysis

Compartmental modeling is a mathematical approach used to describe the kinetic behavior of a substance in a biological system. nih.govnih.govresearchgate.net For bile acid kinetic analysis using a tracer like this compound, a compartmental model can be developed to simulate the absorption, distribution, and elimination processes.

These models can range from simple one-compartment models to more complex multi-compartmental models that represent different physiological spaces (e.g., the gut, the liver, the systemic circulation). By fitting the model to the experimental data (i.e., the measured concentrations of the tracer in different biological fluids and tissues over time), key kinetic parameters can be estimated. These parameters can provide insights into the rates of bile acid synthesis, transport, and metabolism. The use of stable isotope tracers is particularly valuable for these studies as it allows for the investigation of endogenous bile acid kinetics in a minimally invasive manner. nih.govwiley.com

Emerging Research Paradigms and Future Perspectives for Methyl Isolithocholate D7

Integration with Systems Biology Approaches for Holistic Metabolic Understanding

Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components in isolation. nih.gov In the context of metabolism, this involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of metabolic networks. nih.gov

Methyl isolithocholate-d7 plays a crucial role in the metabolomics arm of this approach. Metabolomic profiling, which seeks to quantify a wide array of small molecules, relies heavily on the accuracy of analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The inclusion of deuterated internal standards, such as this compound, is essential for correcting analytical variability and achieving precise, reproducible quantification of endogenous bile acids. caymanchem.comresearchgate.net

This accurate data is the bedrock for building robust systems biology models. By precisely measuring the concentration of specific bile acids in various tissues (e.g., liver, plasma, feces) under different conditions (e.g., diet, genetic modification), researchers can map the intricate connections within the enterohepatic circulation and understand how the bile acid pool interacts with other metabolic pathways, including those governed by the gut microbiome. nih.govnih.govnih.gov This holistic view allows for the identification of critical nodes and regulatory points in metabolic networks that might be missed by more traditional, targeted approaches.

Table 1: Role of this compound in Systems Biology

| Feature | Description | Relevance to Systems Biology |

|---|---|---|

| Isotopic Labeling | Contains seven deuterium (B1214612) atoms, making it chemically identical but mass-distinct from its endogenous counterpart. | Allows for its use as an ideal internal standard in mass spectrometry-based metabolomics. caymanchem.com |

| High Purity | Synthesized to high chemical and isotopic purity. | Ensures accurate quantification, which is critical for the validity of complex metabolic models. caymanchem.com |

| Analytical Standard | Used to build calibration curves and normalize for sample processing and instrument variability. researchgate.net | Enhances the quality and reliability of metabolomic data, a cornerstone of systems biology research. nih.gov |

Development of Novel Isotopic Tracers for Uncharted Steroid Pathways

The fundamental principle of isotopic tracing involves using labeled molecules to follow their metabolic fate through various biochemical reactions. mdpi.com Stable isotope-labeled compounds like this compound are integral to the modern application of this technique, offering a safe and effective alternative to radioactive tracers. mdpi.comisotope.com

While this compound is primarily utilized as an internal standard for quantification, the underlying technology of isotopic labeling is central to discovering new metabolic pathways. Researchers can administer a deuterated precursor molecule and then use mass spectrometry to search for downstream metabolites that have incorporated the deuterium label. This "label-chasing" approach can reveal previously unknown enzymatic conversions and illuminate uncharted areas of steroid and bile acid metabolism. mdpi.comisotope.com

The development and application of a diverse library of deuterated bile acids and their precursors are critical for this exploratory work. By tracing the metabolic transformations of these labeled compounds in biological systems, scientists can:

Identify novel bile acid metabolites.

Characterize the activity of unannotated enzymes.

Elucidate species-specific differences in bile acid synthesis and modification. nih.gov

This strategy provides a powerful tool for expanding our knowledge of the steroid metabolome and understanding the full scope of biochemical pathways that contribute to metabolic homeostasis.

Application in Mechanistic Studies of Lipid Metabolism and Liver Homeostasis in Advanced Research Models

To understand the complex mechanisms governing lipid metabolism and liver homeostasis, researchers rely on advanced experimental models, including genetically modified mice and sophisticated in vitro systems using primary hepatocytes. nih.govpolicycommons.netbrown.edu These models allow for the controlled investigation of how specific genes or environmental factors influence metabolic processes.

In these studies, this compound serves as a critical analytical tool. Its use as an internal standard enables the precise measurement of changes in the bile acid pool composition in response to experimental manipulations. researchgate.net For instance, in a mouse model with a specific gene knocked out, researchers can accurately quantify how this genetic alteration affects the levels of isolithocholic acid and other related bile acids. researchgate.net

This quantitative data is essential for elucidating the mechanistic links between gene function, bile acid metabolism, and liver health. elifesciences.org Since bile acids are key regulators of hepatic lipid and cholesterol metabolism, understanding how their concentrations change is vital for interpreting the phenotype of a given research model. psu.edunih.gov For example, linking a genetic modification to a specific change in the bile acid profile can provide strong evidence for the role of that gene in maintaining liver homeostasis. nih.gov

Table 2: Application in Advanced Research Models

| Research Model | Role of this compound | Mechanistic Insight Gained |

|---|---|---|

| Genetically Modified Mice (e.g., Knockout) | Accurate quantification of bile acids in liver, plasma, and feces. nih.govbrown.edu | Elucidates the function of specific genes in bile acid synthesis, transport, and regulation. nih.gov |

| Diet-Induced Models (e.g., High-Fat Diet) | Measures diet-induced alterations in the bile acid pool composition. nih.gov | Reveals how dietary factors impact lipid metabolism and liver homeostasis via bile acid pathways. elifesciences.org |

| In Vitro Hepatocyte Cultures | Quantifies bile acid uptake, synthesis, and secretion in a controlled cellular environment. policycommons.net | Dissects specific cellular transport and metabolic processes without systemic influences. |

Potential Contributions to Understanding Bile Acid Signaling in Pathophysiological Contexts (Excluding Clinical Outcomes)

Bile acids are not merely digestive aids; they are potent signaling molecules that regulate gene expression by activating specific receptors, most notably the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 5 (TGR5). nih.govnih.govmdpi.com The dysregulation of these signaling pathways is implicated in the pathophysiology of various metabolic diseases. psu.eduportlandpress.commdpi.com

In pathophysiological research models (e.g., animal models of cholestasis or non-alcoholic fatty liver disease), this compound facilitates the precise quantification of specific bile acids that may act as ligands for these receptors. nih.govnih.gov By correlating the altered concentrations of individual bile acids with changes in the expression of downstream target genes (such as SHP or CYP7A1), researchers can gain a mechanistic understanding of how bile acid signaling is perturbed in a disease state. nih.govnih.gov

For example, a study might use an animal model of liver injury to demonstrate that the concentration of a specific FXR-antagonistic bile acid is elevated. nih.gov Using a deuterated standard like this compound to accurately measure this change provides the quantitative rigor needed to link the altered bile acid profile to the observed downstream effects, such as the dysregulation of genes involved in lipid homeostasis. metwarebio.com This approach helps to build a detailed molecular picture of the disease process, focusing on the fundamental signaling events rather than the ultimate clinical manifestations.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Isolithocholic acid |

| Cholesterol |

| Cholic acid |

| Chenodeoxycholic acid |

| Deoxycholic acid |

| Lithocholic acid |

| Taurocholic acid |

| Glycodeoxycholic acid |

| Glycocholic acid |

| Taurodeoxycholic acid |

| Tauroursodeoxycholic acid |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Methyl Isolithocholate-d7, and how can isotopic purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions via catalytic exchange or precursor derivatization. To validate isotopic purity (>98% d7), use high-resolution mass spectrometry (HRMS) coupled with ²H-NMR to confirm deuterium distribution. Ensure reaction conditions (e.g., solvent, temperature) minimize protium back-exchange . For reproducibility, document intermediates and purification steps (e.g., column chromatography gradients) in supplementary materials .

Q. Which analytical techniques are most effective for characterizing this compound in biological matrices?

- Methodological Answer : LC-MS/MS with deuterated internal standards is optimal for quantification. For structural confirmation, use tandem MS (CID fragmentation) to compare fragmentation patterns with non-deuterated analogs. Isotopic effects may alter retention times; thus, chromatographic conditions (e.g., C18 columns, methanol/water gradients) must be optimized to resolve d7 from endogenous analogs .

Q. How should researchers design in vitro assays to study the metabolic stability of this compound?

- Methodological Answer : Use hepatocyte or microsomal incubations with time-course sampling (0–120 min). Include controls with non-deuterated compounds to assess isotope-specific stability. Quantify parent compound depletion via LC-MS and calculate half-life (t₁/₂) using non-compartmental analysis. Validate assay reproducibility with triplicate runs and report inter-assay CVs .

Advanced Research Questions

Q. How can contradictory data on the enterohepatic recirculation of this compound be resolved in pharmacokinetic studies?

- Methodological Answer : Conflicting results often arise from interspecies variability (e.g., rodent vs. human bile acid transporters). Use compartmental modeling (e.g., NONMEM) to differentiate absorption kinetics from enterohepatic recycling. Validate with dual-isotope tracer studies (d7 + ¹³C-labeled analogs) to track biliary excretion vs. systemic reabsorption .

Q. What experimental strategies minimize confounding factors when studying this compound’s role in FXR signaling pathways?

- Methodological Answer : Employ CRISPR-edited FXR-null cell lines to isolate isotope-specific effects. Use dose-response assays (0.1–100 µM) with luciferase reporters (e.g., FXRE-driven) and normalize to non-deuterated controls. For in vivo models, pair wild-type and FXR-KO mice to differentiate target-mediated vs. off-target effects .

Q. How should researchers address batch-to-batch variability in deuterated compound synthesis for multi-institutional studies?

- Methodological Answer : Standardize synthesis protocols (e.g., reaction time, deuterium source) across collaborators. Share QC data (e.g., HRMS, NMR spectra) via centralized repositories. Use ANOVA to compare inter-batch metabolite profiles and adjust statistical models for batch effects .

Q. What meta-analytical approaches are suitable for reconciling divergent findings in this compound’s cytotoxicity profiles?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to aggregate data from cell-line studies. Apply random-effects models to account for heterogeneity in assay conditions (e.g., exposure time, cell viability endpoints). Stratify analysis by tissue type (e.g., hepatic vs. intestinal cells) to identify context-dependent toxicity .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in transcriptomic studies?

- Methodological Answer : Use linear mixed-effects models to handle repeated measures in RNA-seq data. Adjust for false discovery rates (e.g., Benjamini-Hochberg correction) and validate pathway enrichment (e.g., KEGG, GO) with permutation tests. Report effect sizes (Cohen’s d) for differentially expressed genes .

Q. How can researchers ensure reproducibility when publishing spectral data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.